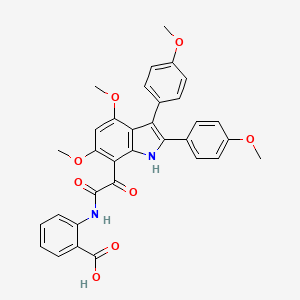

Antibacterial agent 81

Description

Properties

Molecular Formula |

C33H28N2O8 |

|---|---|

Molecular Weight |

580.6 g/mol |

IUPAC Name |

2-[[2-[4,6-dimethoxy-2,3-bis(4-methoxyphenyl)-1H-indol-7-yl]-2-oxoacetyl]amino]benzoic acid |

InChI |

InChI=1S/C33H28N2O8/c1-40-20-13-9-18(10-14-20)26-27-24(42-3)17-25(43-4)28(30(27)35-29(26)19-11-15-21(41-2)16-12-19)31(36)32(37)34-23-8-6-5-7-22(23)33(38)39/h5-17,35H,1-4H3,(H,34,37)(H,38,39) |

InChI Key |

LOILEPBIUIBSMI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(NC3=C2C(=CC(=C3C(=O)C(=O)NC4=CC=CC=C4C(=O)O)OC)OC)C5=CC=C(C=C5)OC |

Origin of Product |

United States |

Foundational & Exploratory

Arylfluorosulfates: A Novel Class of Antibacterial Agents Targeting Multidrug-Resistant Pathogens

Introduction

The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents with new mechanisms of action. This technical guide details the preclinical data on a series of arylfluorosulfates, with a particular focus on compound 81 , which has demonstrated significant potency against multidrug-resistant Gram-positive bacteria. These compounds represent a promising new chemotype for the development of future therapeutics.

Mechanism of Action

While the precise molecular mechanism of action for the arylfluorosulfate class is still under investigation, current evidence suggests that these compounds do not operate via conventional pathways. They have been shown to be effective against strains resistant to existing antibiotic classes, indicating a novel target or mode of interaction within the bacterial cell. Studies are ongoing to elucidate the specific cellular processes disrupted by these agents. The essential nature of the -OSO₂F group has been established, as its replacement with other substituents leads to a loss of antibacterial activity.[1]

A key characteristic of this series, including compound 81 , is their rapid bactericidal activity.[1] Furthermore, they have demonstrated the ability to disrupt established bacterial biofilms and eliminate persister cells, which are often tolerant to conventional antibiotics.[1] This suggests a mechanism that is effective against both actively dividing and dormant bacteria.

Quantitative Data Summary

The antibacterial efficacy of the arylfluorosulfates has been quantified against a panel of clinically relevant pathogens. The data for compound 81 and its analogs are summarized below.

| Compound | Organism | MIC (μM) | IC₅₀ (μM) vs. HEK293T cells |

| 81 | Methicillin-resistant Staphylococcus aureus (MRSA) | 3.13 | 41 |

| 80 | Methicillin-resistant Staphylococcus aureus (MRSA) | 12.5 | Not Reported |

| Resveratrol (parent compound) | Methicillin-resistant Staphylococcus aureus (MRSA) | >625 | Not Reported |

| 3 | Methicillin-resistant Staphylococcus aureus (MRSA) | Not specified, but potent | No inhibitory effect |

| 101 | Methicillin-resistant Staphylococcus aureus (MRSA) | Not specified, but potent | 85 |

Data compiled from PNAS, "Identification of simple arylfluorosulfates as potent agents against resistant bacteria."[1]

Experimental Protocols

The following are summaries of the key experimental methodologies used to characterize the arylfluorosulfate compounds.

1. Minimum Inhibitory Concentration (MIC) Assay: The antibacterial activity of the compounds was determined using a broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. Briefly, bacterial strains were grown to the mid-logarithmic phase and then diluted. The compounds were serially diluted in a 96-well plate containing the bacterial suspension. The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth after incubation.

2. Time-Kill Kinetic Assay: To assess the bactericidal or bacteriostatic nature of the compounds, a time-kill assay was performed. Bacteria were exposed to the compounds at concentrations corresponding to multiples of their MIC. Aliquots were removed at various time points, serially diluted, and plated to determine the number of viable bacteria (colony-forming units per milliliter). A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in viable cell count.

3. Cytotoxicity Assay: The potential toxicity of the compounds against mammalian cells was evaluated using human embryonic kidney (HEK293T) cells. The cells were incubated with various concentrations of the compounds. Cell viability was assessed using a standard method, such as the MTT assay, which measures metabolic activity. The IC₅₀ value, the concentration required to inhibit cell viability by 50%, was then calculated.[1]

4. In vivo Efficacy in C. elegans Model: Caenorhabditis elegans was used as a simple in vivo model to assess the antibacterial activity of the compounds against MRSA infection. Worms were infected with MRSA and then treated with the arylfluorosulfate compounds. The survival rate of the worms was monitored over several days to determine the in vivo efficacy of the compounds. Compound 81 showed a notable increase in the survival rate of infected worms compared to the control.[1]

Visualizations

Caption: General experimental workflow for the evaluation of arylfluorosulfate antibacterial agents.

Caption: Logical relationship of arylfluorosulfate activity against different bacterial types.

References

WX-081: A Technical Whitepaper on the Discovery and Synthesis of a Promising Anti-Tuberculosis Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sudapyridine (WX-081) is a novel diarylquinoline analog that has emerged as a significant candidate in the fight against drug-resistant tuberculosis (DR-TB). Developed as a safer alternative to the FDA-approved drug bedaquiline (BDQ), WX-081 demonstrates potent antimycobacterial activity by targeting the ATP synthase of Mycobacterium tuberculosis. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of WX-081. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals in the field of infectious diseases and medicinal chemistry.

Introduction

Tuberculosis remains a global health crisis, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis. Bedaquiline, a diarylquinoline that inhibits mycobacterial ATP synthase, was a landmark approval for the treatment of MDR-TB. However, its clinical use is associated with safety concerns, including cardiotoxicity (QTc interval prolongation) and hepatotoxicity.[1] This necessitated the development of next-generation diarylquinolines with an improved safety profile.

WX-081 (Sudapyridine) was discovered through a lead optimization program aimed at mitigating the toxicities associated with bedaquiline while retaining or improving its potent antimycobacterial efficacy.[2][3] This was achieved by replacing the bromoquinoline core of bedaquiline with a 5-phenylpyridine moiety.[4][5] Preclinical studies and ongoing clinical trials (currently in Phase III) have shown that WX-081 exhibits comparable efficacy to bedaquiline against both drug-susceptible and drug-resistant M. tuberculosis strains, but with a significantly better safety profile, particularly regarding cardiotoxicity.[1][5]

Discovery and Synthesis

The discovery of WX-081 was a result of a systematic structure-activity relationship (SAR) and structure-toxicity relationship (STR) study of bedaquiline analogs. The key innovation was the replacement of the bromoquinoline group with a 5-phenylpyridine group, which was found to reduce cardiotoxicity while maintaining potent inhibition of ATP synthase.[4] The development of WX-081 was led by researchers at WuXi AppTec and is being advanced through clinical trials by Shanghai Jiatan Biotech Ltd.[2][6]

Proposed Chemical Synthesis

While a detailed, step-by-step synthesis protocol for WX-081 is not publicly available, a plausible synthetic route can be proposed based on its structure as a diarylpyridine analog of bedaquiline. The synthesis would likely involve the coupling of a substituted pyridine core with the side chain common to the diarylquinoline class. A generalized, hypothetical synthetic scheme is presented below.

Scheme 1: Proposed Synthesis of WX-081

References

- 1. journals.asm.org [journals.asm.org]

- 2. researchgate.net [researchgate.net]

- 3. Sudapyridine (WX-081), a Novel Compound against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Discovery and preclinical profile of sudapyridine (WX-081), a novel anti-tuberculosis agent - PubMed [pubmed.ncbi.nlm.nih.gov]

Sudapyridine: A Technical Guide to its Antibacterial Spectrum and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sudapyridine (WX-081) is a next-generation diarylquinoline antibiotic, developed as an analog of bedaquiline. It has demonstrated potent antibacterial activity, particularly against Mycobacterium tuberculosis, including drug-resistant strains, and various non-tuberculous mycobacteria (NTM). This document provides a comprehensive overview of the antibacterial spectrum of sudapyridine, detailing its in vitro activity through quantitative data. Furthermore, it elucidates the compound's dual mechanism of action: the direct inhibition of mycobacterial ATP synthase and the upregulation of host innate immunity. Detailed experimental protocols for assessing antibacterial activity and visualizations of the key pathways are provided to support further research and development efforts.

Antibacterial Spectrum

Sudapyridine has shown significant promise in combating mycobacterial infections. Its activity is primarily concentrated against species within the Mycobacterium genus.

In Vitro Activity Against Mycobacterium tuberculosis

Sudapyridine exhibits potent activity against both drug-susceptible and drug-resistant strains of M. tuberculosis. The minimum inhibitory concentrations (MICs) are comparable to or slightly higher than those of bedaquiline.[1][2]

| Strain Type | Number of Isolates | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |

| Clinical Isolates | 114 | 0.0156 - 1 | 0.25 | 0.5 |

| H37Rv (Reference) | - | 0.117 - 0.219 | - | - |

| Drug-Resistant | - | 0.03 - 0.12 | - | - |

Data compiled from multiple sources.[1][2][3]

In Vitro Activity Against Non-Tuberculous Mycobacteria (NTM)

Sudapyridine has also demonstrated efficacy against several clinically relevant NTM species.

| Species | Subspecies | Number of Isolates | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |

| M. avium | - | 9 | 0.05 - 0.94 | - | - |

| M. abscessus | abscessus | 13 | 0.88 - 7.22 | - | - |

| M. abscessus | massiliense | 9 | 0.22 - 8.67 | - | - |

| M. abscessus | (unspecified) | 36 | 0.12 - 0.96 | 0.48 | 0.96 |

Data compiled from multiple sources.[4][5]

Mechanism of Action

Sudapyridine employs a dual mechanism to exert its antimycobacterial effects. It directly targets the energy production of the bacteria while also stimulating the host's immune response to clear the infection.

Inhibition of Mycobacterial ATP Synthase

Similar to its parent compound, bedaquiline, sudapyridine's primary target is the F₀ subunit of ATP synthase, specifically the atpE gene product.[6][7] By binding to the proton pump of this enzyme, it disrupts the proton motive force, leading to a significant reduction in ATP synthesis and ultimately, bacterial cell death.[6][8] This targeted action makes it highly specific for mycobacteria with minimal impact on other bacteria or mammalian cells.[8]

Caption: Sudapyridine's direct mechanism of action on mycobacterial ATP synthase.

Upregulation of Host Innate Immunity

In addition to its direct bactericidal activity, sudapyridine modulates the host's innate immune response.[6][7] Studies have shown that it can enhance intracellular bactericidal activity by upregulating key immune signaling pathways within macrophages, such as the NF-κB and MAPK pathways.[6] This leads to an increased production of cytokines like TNF, which are crucial for controlling M. tuberculosis infection.[6]

Caption: Sudapyridine's immunomodulatory effect on host macrophages.

Experimental Protocols

The following are detailed methodologies for determining the in vitro antibacterial activity of sudapyridine.

Minimum Inhibitory Concentration (MIC) Determination via Microplate AlamarBlue Assay (MABA)

This method is commonly used for determining the MIC of compounds against Mycobacterium species.[4][6]

-

Preparation of Drug Solutions: Dissolve sudapyridine in dimethyl sulfoxide (DMSO) to create a stock solution. Prepare serial twofold dilutions of the drug in a 96-well microplate using an appropriate broth medium (e.g., Middlebrook 7H9).

-

Preparation of Bacterial Inoculum: Culture the mycobacterial strain to mid-log phase. Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0, then dilute it to achieve a final concentration of approximately 2 x 10⁵ colony-forming units (CFU)/mL in the test wells.

-

Inoculation: Add the prepared bacterial suspension to each well of the microplate containing the drug dilutions. Include a drug-free well as a growth control and a well with medium only as a negative control.

-

Incubation: Seal the plate and incubate at 37°C in a 5% CO₂ atmosphere for 7 days (for M. tuberculosis) or the appropriate duration for the NTM species being tested.

-

Addition of AlamarBlue: After the initial incubation period, add a mixture of AlamarBlue reagent to each well.

-

Secondary Incubation: Re-incubate the plate at 37°C for an additional 24 hours.

-

Reading Results: A color change from blue to pink or purple indicates bacterial growth. The MIC is defined as the lowest concentration of the drug that prevents this color change.[6]

Caption: Workflow for MIC determination using the MABA method.

Minimum Bactericidal Concentration (MBC) Determination

This assay determines the lowest concentration of an antibacterial agent required to kill a particular bacterium.

-

Perform MIC Test: First, determine the MIC as described above.

-

Subculturing: Following the MIC reading, take an aliquot from each well that showed no visible growth (i.e., at and above the MIC).

-

Plating: Spread the aliquots onto appropriate agar plates (e.g., Middlebrook 7H10 or 7H11) that do not contain the drug.

-

Incubation: Incubate the plates at 37°C for 3-4 weeks, or until growth is visible in the control culture.

-

Determine MBC: The MBC is the lowest concentration of the drug that results in a significant reduction (e.g., 99.9%) in CFU compared to the initial inoculum. The MBC/MIC ratio can be used to classify the drug as bactericidal (typically a ratio of ≤32) or bacteriostatic.[9]

Conclusion

Sudapyridine is a promising antibacterial agent with a focused and potent spectrum of activity against clinically significant mycobacteria. Its dual mechanism of action, combining direct inhibition of a vital bacterial enzyme with the enhancement of the host's immune response, makes it a compelling candidate for the treatment of tuberculosis and NTM infections. The provided data and protocols serve as a valuable resource for the scientific community to further explore and harness the therapeutic potential of this novel compound.

References

- 1. dovepress.com [dovepress.com]

- 2. In vitro and Intracellular Antibacterial Activity of Sudapyridine (WX-081) Against Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. journals.asm.org [journals.asm.org]

- 5. Frontiers | Antibacterial activity of the novel compound Sudapyridine (WX-081) against Mycobacterium abscessus [frontiersin.org]

- 6. journals.asm.org [journals.asm.org]

- 7. Sudapyridine (WX-081) inhibits Mycobacterium tuberculosis by targeting ATP synthase and upregulating host innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Safety, pharmacokinetics, and food effect of sudapyridine (WX‐081), a novel anti‐tuberculosis candidate in healthy Chinese subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Target Identification of Antibacterial Agent 81: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target identification and mechanism of action for a compound identified as "Antibacterial agent 81". This agent is a potent inhibitor of bacterial DNA transcription, a critical process for bacterial viability. Its primary molecular target is bacterial RNA polymerase (RNAP), a multi-subunit enzyme responsible for synthesizing RNA from a DNA template. By binding to this enzyme, this compound effectively halts gene expression, leading to bacterial cell death.

Quantitative Data Summary

The antibacterial activity of this compound has been quantified against key bacterial species. The Minimum Inhibitory Concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

| Compound | Organism | MIC (µM) | Reference |

| This compound | Staphylococcus aureus USA300 | 12.5 | [1] |

| This compound | Mycobacterium smegmatis ATCC14468 | 7.8 | [1] |

Mechanism of Action: Inhibition of DNA Transcription

This compound functions by directly interfering with the bacterial transcription machinery.[1] The primary target is the bacterial RNA polymerase (RNAP). The binding of the agent to RNAP is thought to prevent the formation of the transcription initiation complex, a crucial first step in gene expression.[2][3][4] This inhibition is selective for bacterial RNAP, which is a key characteristic for a viable antibacterial drug, minimizing effects on the host's cellular machinery.

Caption: Inhibition of bacterial RNA polymerase by this compound, preventing DNA transcription.

Experimental Protocols for Target Identification

The identification of bacterial RNA polymerase as the target of this compound involves a series of key experiments. The following protocols are representative of the methodologies used for this class of inhibitors.[4]

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of the antibacterial agent that prevents visible growth of a bacterium.

Methodology:

-

Preparation of Bacterial Inoculum: A culture of the test bacterium (e.g., S. aureus) is grown in appropriate broth (e.g., Mueller-Hinton Broth) to a standardized density (typically 0.5 McFarland standard).

-

Serial Dilution: The antibacterial agent is serially diluted in a 96-well microtiter plate to create a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 16-20 hours.

-

Analysis: The MIC is determined as the lowest concentration of the agent in which there is no visible turbidity (bacterial growth).

In Vitro Transcription Inhibition Assay

This biochemical assay directly measures the effect of the compound on the activity of purified bacterial RNA polymerase.

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing purified bacterial RNA polymerase holoenzyme, a DNA template with a known promoter, and ribonucleotide triphosphates (NTPs), including one radioactively or fluorescently labeled NTP (e.g., [α-³²P]UTP).

-

Compound Addition: Varying concentrations of this compound are added to the reaction mixtures.

-

Initiation of Transcription: The transcription reaction is initiated by incubating the mixture at 37°C.

-

Termination: The reaction is stopped after a defined period by adding a stop solution (e.g., containing EDTA and formamide).

-

Product Analysis: The newly synthesized RNA transcripts are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE).

-

Quantification: The amount of transcript is quantified by autoradiography or fluorescence imaging. A reduction in the amount of full-length transcript in the presence of the agent indicates inhibition of RNA polymerase.

Affinity Chromatography-Mass Spectrometry for Target Pull-Down

This technique is used to physically isolate the cellular target of a drug from a complex mixture of cellular proteins.

Methodology:

-

Immobilization of the Agent: this compound is chemically linked to a solid support, such as agarose beads, creating an affinity matrix.

-

Preparation of Cell Lysate: The target bacteria are grown and then lysed to release their cellular contents, including proteins.

-

Affinity Purification: The bacterial lysate is incubated with the affinity matrix. The protein target (RNA polymerase) will specifically bind to the immobilized agent, while other proteins will not.

-

Washing: The matrix is washed extensively to remove non-specifically bound proteins.

-

Elution: The bound protein is eluted from the matrix, for example, by changing the pH or salt concentration, or by adding an excess of the free antibacterial agent.

-

Identification: The eluted protein is identified using techniques such as SDS-PAGE followed by mass spectrometry to confirm its identity as a subunit of RNA polymerase.

Caption: A typical workflow for the identification and validation of the molecular target of an antibacterial agent.

References

- 1. This compound CAS#: 2873395-27-6 [m.chemicalbook.com]

- 2. Inhibitors of bacterial transcription initiation complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchers.mq.edu.au [researchers.mq.edu.au]

- 4. Inhibitors of bacterial RNA polymerase transcription complex - PubMed [pubmed.ncbi.nlm.nih.gov]

Sudapyridine (WX-081): A Novel Diarylquinoline Targeting Mycobacterium tuberculosis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Sudapyridine (WX-081) is a novel diarylquinoline compound and a promising new agent in the fight against tuberculosis (TB), a persistent global health threat caused by Mycobacterium tuberculosis (M. tuberculosis). Developed as an analog of bedaquiline (BDQ), the first new anti-TB drug approved in over four decades, Sudapyridine demonstrates potent antimycobacterial activity against both drug-susceptible and drug-resistant strains of M. tuberculosis.[1][2][3] This technical guide provides a comprehensive overview of the current scientific understanding of Sudapyridine's effects on M. tuberculosis, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used in its evaluation. The information is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new anti-tubercular therapies.

Mechanism of Action: A Dual Approach

Sudapyridine exhibits a dual mechanism of action against Mycobacterium tuberculosis, directly targeting the bacterium's energy metabolism and simultaneously modulating the host's innate immune response.[4][5][6]

Direct Inhibition of Mycobacterial ATP Synthase

The primary target of Sudapyridine is the F1F0-ATP synthase, a crucial enzyme for energy production in M. tuberculosis.[4][5][6] Specifically, Sudapyridine binds to the atpE subunit of the ATP synthase's proton pump.[4][5] This binding disrupts the proton motive force and inhibits ATP synthesis, leading to a severe depletion of the bacterium's energy supply and ultimately causing cell death.[4][6] This mechanism is analogous to that of bedaquiline.[4][7][8][9] Molecular docking studies have confirmed the binding of Sudapyridine to the atpE subunit, with interactions involving key residues such as Asp32 and Glu65.[6]

Upregulation of Host Innate Immunity

In addition to its direct bactericidal effects, Sudapyridine has been shown to modulate the host's innate immune response.[4][5][6] Studies have revealed that Sudapyridine can activate key immune signaling pathways, including the NF-κB and MAPK pathways, in macrophages.[4][5] This activation leads to an increased production of pro-inflammatory cytokines and type I interferons, which are essential for controlling M. tuberculosis infection.[4][6] This immunomodulatory effect suggests that Sudapyridine not only kills the bacteria directly but also enhances the host's ability to clear the infection.

Quantitative Efficacy

Sudapyridine has demonstrated potent in vitro activity against a wide range of M. tuberculosis clinical isolates, including multidrug-resistant (MDR) and pre-extensively drug-resistant (pre-XDR) strains.[7] Its efficacy is comparable to that of bedaquiline.[2][7]

Table 1: In Vitro Activity of Sudapyridine (WX-081) against M. tuberculosis Clinical Isolates

| Strain Type | Number of Isolates | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference |

| All Clinical Isolates | 114 | 0.0156 - 1 | 0.25 | 0.5 | [7][10][11] |

| Drug-Susceptible | Not Specified | Not Specified | Not Specified | Not Specified | |

| Multidrug-Resistant (MDR) | 15 | < 1 | Not Specified | Not Specified | [3] |

| Pre-Extensively Drug-Resistant (Pre-XDR) | Not Specified | Not Specified | Not Specified | Not Specified |

Note: Data compiled from multiple studies. "Not Specified" indicates that the specific value was not provided in the cited sources.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of Sudapyridine's effect on Mycobacterium tuberculosis.

Minimum Inhibitory Concentration (MIC) Determination

The in vitro antimycobacterial activity of Sudapyridine is commonly determined using the Microplate Alamar Blue Assay (MABA).[4]

Experimental Workflow for MIC Determination (MABA)

Protocol Details:

-

Drug Preparation: Sudapyridine and a comparator drug (e.g., bedaquiline) are serially diluted twofold in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase), 0.2% glycerol, and 0.05% Tween 80.[4] The typical concentration range tested is from 0.0039 to 2.0 μg/mL.[11]

-

Inoculum Preparation: A suspension of the M. tuberculosis strain (e.g., H37Rv or clinical isolates) is prepared to match the turbidity of a 1.0 McFarland standard and then diluted 1:20.[11]

-

Plate Inoculation: The diluted drug solutions and the bacterial suspension are added to a 96-well microplate.

-

Incubation: The plates are incubated at 37°C for 7 days.[4][11]

-

Addition of Indicator Dye: A mixture of Alamar Blue and Tween 80 is added to each well.[11]

-

Re-incubation and Reading: The plates are re-incubated for an additional 24 hours at 37°C.[4][11] A color change from blue to pink indicates bacterial growth, and the MIC is defined as the lowest drug concentration that prevents this color change.[4]

Intracellular Antibacterial Activity Assay

The activity of Sudapyridine against intracellular M. tuberculosis is assessed using a macrophage infection model.

Protocol Details:

-

Cell Culture and Infection: A macrophage cell line (e.g., J774A.1) is cultured and infected with M. tuberculosis H37Rv at a specific multiplicity of infection (MOI), typically 5.[6]

-

Drug Treatment: After a 4-hour infection period, the cells are treated with different concentrations of Sudapyridine or a control (e.g., DMSO).[6]

-

Incubation: The treated, infected cells are incubated for 24 hours.[6]

-

Lysis and Plating: The macrophages are lysed to release the intracellular bacteria, and the lysate is serially diluted and plated on 7H10 agar plates.

-

CFU Enumeration: After incubation, the colony-forming units (CFU) are counted to determine the number of surviving bacteria. The reduction in CFU compared to the untreated control indicates the intracellular bactericidal activity of the compound.

Safety and Preclinical Profile

A significant advantage of Sudapyridine over bedaquiline is its improved safety profile.[1][5] Preclinical studies have shown that Sudapyridine has a lower risk of causing QT interval prolongation, a known cardiotoxic side effect associated with bedaquiline.[1] Furthermore, Sudapyridine exhibits favorable pharmacokinetic parameters, including better lung exposure.[1] These characteristics position Sudapyridine as a potentially safer alternative for the treatment of drug-resistant tuberculosis.[4][5] Sudapyridine is currently in Phase III clinical trials.[4][6]

Conclusion

Sudapyridine (WX-081) is a promising anti-tuberculosis drug candidate with a dual mechanism of action that includes direct inhibition of mycobacterial ATP synthase and modulation of the host's innate immune response. It demonstrates potent in vitro activity against both drug-susceptible and drug-resistant strains of M. tuberculosis, comparable to that of bedaquiline but with an improved safety profile. The detailed experimental protocols provided in this guide offer a foundation for further research and development of this and other novel anti-tubercular agents. As Sudapyridine progresses through clinical trials, it holds the potential to become a valuable component of future tuberculosis treatment regimens, particularly for challenging drug-resistant infections.

References

- 1. Discovery and preclinical profile of sudapyridine (WX-081), a novel anti-tuberculosis agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sudapyridine (WX-081), a Novel Compound against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. journals.asm.org [journals.asm.org]

- 5. Sudapyridine (WX-081) inhibits Mycobacterium tuberculosis by targeting ATP synthase and upregulating host innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. dovepress.com [dovepress.com]

- 8. researchgate.net [researchgate.net]

- 9. In vitro and Intracellular Antibacterial Activity of Sudapyridine (WX-081) Against Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro and Intracellular Antibacterial Activity of Sudapyridine (WX-081) Against Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

In-Depth Technical Guide: Antibacterial Agent 81 and its Inhibition of DNA Transcription

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibacterial agent 81 is a novel synthetic compound identified as a potent inhibitor of bacterial DNA transcription. This document provides a comprehensive technical overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of its operational framework. The agent demonstrates significant inhibitory activity against a range of pathogenic bacteria by targeting the formation of the bacterial RNA polymerase (RNAP) holoenzyme, a critical step in the initiation of transcription. This guide consolidates the available scientific data to serve as a foundational resource for researchers engaged in the development of new antibacterial therapies.

Introduction

The rise of antibiotic-resistant bacteria poses a significant global health threat, necessitating the discovery and development of novel antibacterial agents with new mechanisms of action. Bacterial DNA transcription is an attractive target for new antibiotics because it is an essential cellular process and the machinery involved, particularly the RNA polymerase (RNAP), is significantly different from its eukaryotic counterparts, offering a window for selective toxicity.

This compound has emerged from a series of hybrid compounds designed to disrupt the formation of the RNAP holoenzyme.[1] This complex is formed when the core RNAP enzyme associates with a sigma (σ) factor, which is responsible for promoter recognition and initiation of transcription. By inhibiting this crucial protein-protein interaction, this compound effectively halts gene expression, leading to bacterial cell death.

This guide details the quantitative antibacterial activity of agent 81, the experimental methodologies used to characterize its function, and a visual representation of its mechanism of action.

Quantitative Data

The antibacterial efficacy of Agent 81 has been quantified through various in vitro assays. The key data points are summarized in the tables below for clarity and comparative analysis.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound

| Bacterial Strain | MIC (µM) |

| Staphylococcus aureus USA300 | 12.5 |

| Mycobacterium smegmatis ATCC14468 | 7.8 |

| Escherichia coli BW25113 | >250 |

| E. coli BW25113 ΔTolC | >250 |

Data sourced from MedChemExpress product information, citing Wenholz DS, et al.[1]

Table 2: In Vitro DNA Transcription Inhibition

| Compound | Concentration (µM) | Incubation Time (min) | Inhibition Rate (%) |

| This compound | 20 | 15 | 73 |

Data sourced from MedChemExpress product information.

Mechanism of Action: Inhibition of RNAP Holoenzyme Formation

This compound was designed to interfere with the formation of the bacterial RNA polymerase holoenzyme.[1] This complex is essential for the initiation of transcription. The core RNAP enzyme requires a sigma factor to recognize and bind to specific promoter sequences on the DNA. By preventing the association of the sigma factor with the core enzyme, this compound effectively blocks transcription before it can begin. Computational docking studies suggest that the agent targets the interface between the core enzyme and the sigma factor.[1]

Caption: Mechanism of transcription inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound.

Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the broth microdilution method.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterial strain.

Materials:

-

This compound stock solution (in DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial inoculum (prepared to 0.5 McFarland standard and then diluted)

-

Incubator (37°C)

-

Microplate reader (optional, for OD600 readings)

Procedure:

-

Prepare a serial two-fold dilution of this compound in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL. A row with no agent serves as a positive control for bacterial growth, and a well with only broth serves as a negative control.

-

Prepare the bacterial inoculum by suspending colonies from an overnight culture plate in saline to match a 0.5 McFarland turbidity standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Add 50 µL of the diluted bacterial inoculum to each well (except the negative control), bringing the total volume to 100 µL.

-

Seal the plate and incubate at 37°C for 16-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration of the agent that shows no turbidity (visible growth). Alternatively, read the optical density at 600 nm (OD600) using a microplate reader. The MIC is the lowest concentration at which growth is significantly inhibited compared to the positive control.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

In Vitro Transcription Inhibition Assay

This protocol describes a general method for assessing the inhibition of bacterial RNA polymerase.

Objective: To quantify the inhibitory effect of this compound on DNA transcription in a cell-free system.

Materials:

-

Purified bacterial RNA polymerase core enzyme

-

Purified sigma factor (e.g., σ⁷⁰)

-

Linear DNA template containing a suitable promoter (e.g., T7 promoter)

-

Ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, UTP), with one being radiolabeled (e.g., [α-³²P]UTP) or a fluorescent analog.

-

Transcription buffer (containing MgCl₂, DTT, etc.)

-

This compound stock solution (in DMSO)

-

Stop solution (e.g., formamide-containing loading buffer)

-

Polyacrylamide gel electrophoresis (PAGE) apparatus

-

Phosphorimager or fluorescence scanner

Procedure:

-

Holoenzyme Formation: Incubate the RNAP core enzyme with the sigma factor in transcription buffer on ice to allow the formation of the holoenzyme.

-

Inhibitor Incubation: Add this compound (at various concentrations) or DMSO (vehicle control) to the holoenzyme mixture and incubate for a specified period (e.g., 15 minutes) at room temperature.

-

Transcription Initiation: Add the DNA template to the mixture and incubate at 37°C to allow the formation of the open promoter complex.

-

Transcription Elongation: Initiate transcription by adding the rNTP mix (containing the labeled nucleotide). Allow the reaction to proceed for a defined time at 37°C.

-

Reaction Quenching: Stop the reaction by adding the stop solution.

-

Analysis: Denature the RNA products and separate them by size using denaturing PAGE.

-

Quantification: Visualize the RNA transcripts using a phosphorimager or fluorescence scanner. The intensity of the full-length transcript band is quantified. The percentage of inhibition is calculated by comparing the band intensity in the presence of the inhibitor to that of the vehicle control.

Caption: Workflow for in vitro transcription inhibition assay.

Conclusion

This compound represents a promising lead compound in the development of new antibiotics. Its mechanism of action, the inhibition of RNAP holoenzyme formation, is a validated and still underexploited target. The quantitative data presented in this guide underscore its potent activity against clinically relevant bacteria. The detailed experimental protocols provide a framework for further investigation and characterization of this and similar compounds. Further research should focus on elucidating the precise binding site on the RNAP complex, optimizing the compound's structure to improve its activity spectrum and pharmacokinetic properties, and evaluating its efficacy in in vivo models of infection.

References

The Genesis of Sudapyridine (WX-081): A Novel Antitubercular Agent

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Sudapyridine (WX-081) is a promising novel diarylpyridine anti-tuberculosis agent currently in late-stage clinical development.[1][2] Developed as a structural analog of the approved drug bedaquiline, Sudapyridine was engineered to retain potent antimycobacterial activity while exhibiting an improved safety profile, particularly concerning cardiotoxicity.[3][4] This technical guide delineates the origins of Sudapyridine, detailing its discovery through structural optimization of bedaquiline, its dual mechanism of action targeting both mycobacterial ATP synthase and host innate immunity, and its preclinical pharmacological profile.[1][3] The document provides a comprehensive summary of key experimental data and methodologies to serve as a resource for researchers in the field of tuberculosis drug development.

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) poses a significant threat to global health, necessitating the development of new therapeutic agents.[5] Bedaquiline, the first new anti-tuberculosis drug to be approved in over 40 years, represented a major advancement by targeting a novel pathway: the proton pump of mycobacterial ATP synthase.[1] However, its clinical use is hampered by concerns over adverse effects, including QT interval prolongation and hepatotoxicity.[1][5] This created a clear medical need for safer, equally effective analogs.

Sudapyridine (WX-081) emerged from extensive lead generation and optimization efforts aimed at mitigating the toxicities associated with bedaquiline while preserving its potent antimycobacterial efficacy.[6] Developed by substituting the bromoquinoline core of bedaquiline with a 5-phenylpyridine moiety, Sudapyridine has demonstrated comparable in vitro and in vivo activity against both drug-sensitive and drug-resistant Mtb strains, alongside a more favorable safety and pharmacokinetic profile in preclinical studies.[3][7][8]

Discovery and Synthesis

The development of Sudapyridine was a rational drug design effort focused on modifying the structure of bedaquiline to improve its safety profile.[7] The key structural modification involved the replacement of the bromoquinoline ring system of bedaquiline with a 5-phenylpyridine group.[7] This strategic change aimed to reduce the potential for off-target effects, such as hERG channel inhibition, which is associated with QT prolongation. While a detailed, step-by-step synthesis protocol is not publicly available in the reviewed scientific literature, the conceptual pathway involves the synthesis of the novel 5-phenylpyridine core and its subsequent coupling with the side chain shared with bedaquiline.

Mechanism of Action

Sudapyridine exhibits a dual mechanism of action, a feature that distinguishes it as a compelling drug candidate. It not only directly targets the pathogen but also modulates the host's immune response to enhance bacterial clearance.[1]

Inhibition of Mycobacterial ATP Synthase

Similar to its parent compound, bedaquiline, the primary mechanism of action of Sudapyridine is the inhibition of the mycobacterial ATP synthase.[1] Specifically, Sudapyridine binds to the atpE subunit of the ATP synthase, disrupting the proton motive force and thereby inhibiting ATP synthesis.[1] This leads to a rapid depletion of the cellular energy supply, resulting in a bactericidal effect against M. tuberculosis.[1]

Upregulation of Host Innate Immunity

A novel aspect of Sudapyridine's activity is its ability to upregulate the host's innate immune response.[1] Studies have shown that Sudapyridine activates the NF-κB and MAPK signaling pathways in macrophages.[1][9] This activation leads to an increased production of pro-inflammatory cytokines, which enhances the intracellular killing of M. tuberculosis.[9]

Preclinical Data

In Vitro Antimycobacterial Activity

Sudapyridine has demonstrated potent in vitro activity against both drug-susceptible and drug-resistant clinical isolates of M. tuberculosis.[8] Its activity is comparable to that of bedaquiline, and it shows no cross-resistance with other existing anti-tuberculosis drugs.[8]

| Parameter | Sudapyridine (WX-081) | Bedaquiline | Reference |

| MIC Range (Mtb H37Rv & sensitive isolates) | 0.117 - 0.219 µg/mL | Not explicitly stated in the same study, but generally comparable | [6] |

| MIC Range (MDR-TB isolates) | <1 µg/mL for all 15 isolates tested | Comparable to Sudapyridine | [8] |

| MIC50 (114 clinical isolates) | 0.25 µg/mL | Not explicitly stated in the same study | [10] |

| MIC90 (114 clinical isolates) | 0.5 µg/mL | Not explicitly stated in the same study | [10] |

| MBC Range (H37Rv & 6 clinical isolates) | 0.5 - 8 µg/mL | 0.0625 - 2 µg/mL | [10] |

MIC: Minimum Inhibitory Concentration; MIC50/MIC90: MIC required to inhibit 50%/90% of isolates; MBC: Minimum Bactericidal Concentration.

In Vivo Efficacy in Mouse Models

The efficacy of Sudapyridine has been evaluated in both acute and chronic mouse models of tuberculosis infection.

In an acute infection model, BALB/c mice were infected with a high dose of Mtb H37Rv. Treatment with Sudapyridine for 20 days resulted in a significant, dose-dependent reduction in the bacterial load in the lungs.[6] At a dose of 20 mg/kg, the efficacy of Sudapyridine was comparable to that of bedaquiline.[6]

| Treatment Group (20 days) | Dose (mg/kg) | Log10 CFU Reduction vs. Untreated Control | Reference |

| Sudapyridine (WX-081) | 10 | 2.2 - 3.2 | [6] |

| Sudapyridine (WX-081) | 20 | 2.2 - 3.2 | [6] |

| Bedaquiline | 20 | Comparable to 20 mg/kg Sudapyridine | [6] |

In a chronic infection model, where mice were infected with a low-dose aerosol of Mtb H37Rv, 8 weeks of treatment with Sudapyridine also led to a significant reduction in lung CFU counts.[6] The activity was comparable to that of bedaquiline at equivalent doses.[6]

Preclinical Pharmacokinetics

Pharmacokinetic studies in mice, rats, and dogs have shown that Sudapyridine has improved pharmacokinetic parameters compared to bedaquiline, including better exposure in the lungs, the primary site of tuberculosis infection.[6]

| Species | Dose (mg/kg) | Tmax (h) | t1/2 (h) | Cmax (ng/mL) | AUC0-inf (ng·h/mL) | Reference |

| Beagle Dog | 2 | 4.6 - 7.7 | 51 - 58 | 390 | 9490 | [6] |

| Beagle Dog | 6 | 4.6 - 7.7 | 51 - 58 | Not specified | Not specified | [6] |

| Beagle Dog | 20 | 4.6 - 7.7 | 51 - 58 | 1660 | 58200 | [6] |

Tmax: Time to maximum plasma concentration; t1/2: Plasma half-life; Cmax: Maximum plasma concentration; AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity.

Preclinical Safety

A key driver for the development of Sudapyridine was the potential for an improved safety profile. Preclinical toxicology studies have shown that Sudapyridine has a lower potential for causing QT interval prolongation compared to bedaquiline.[3] Additionally, it did not show adverse effects on blood pressure or heart rate in nonclinical studies.[6]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC of Sudapyridine against M. tuberculosis strains is typically determined using the microplate Alamar Blue assay (MABA).

Workflow:

ATP Synthesis Inhibition Assay

The effect of Sudapyridine on ATP synthesis can be measured using a bioluminescence-based assay.

-

Cell Culture and Treatment: M. tuberculosis cultures are incubated with varying concentrations of Sudapyridine for 24 hours.[1]

-

Cell Lysis: The bacterial cells are lysed on ice to release intracellular contents.[1]

-

ATP Measurement: The total ATP in the lysate is quantified using a commercial ATP assay kit, which measures the light produced from the luciferase-catalyzed reaction of luciferin and ATP.[1]

In Vivo Efficacy Models

-

Infection: BALB/c mice are infected with a high-dose aerosol of M. tuberculosis H37Rv.[6]

-

Treatment: Treatment with Sudapyridine, bedaquiline, or a vehicle control is initiated 10 days post-infection and continues for 20 days.[6]

-

Assessment: At the end of the treatment period, the mice are euthanized, and the lungs are homogenized. The bacterial load (CFU) is determined by plating serial dilutions of the lung homogenates on nutrient agar and counting the colonies after incubation.[6]

-

Infection: BALB/c mice are infected with a low-dose aerosol of M. tuberculosis H37Rv.[6]

-

Treatment: Treatment is initiated several weeks post-infection to allow for the establishment of a chronic infection and continues for 8 weeks.[6]

-

Assessment: The bacterial load in the lungs is determined as described for the acute model.[6]

Conclusion

Sudapyridine (WX-081) represents a significant advancement in the development of new treatments for tuberculosis. Through rational structural modification of bedaquiline, a compound with a dual mechanism of action and an improved preclinical safety and pharmacokinetic profile has been developed. The data summarized in this guide highlight the potential of Sudapyridine as a valuable new agent in the fight against drug-resistant tuberculosis. Further clinical evaluation is ongoing to fully establish its efficacy and safety in humans.

References

- 1. Sudapyridine (WX-081) inhibits Mycobacterium tuberculosis by targeting ATP synthase and upregulating host innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sudapyridine - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Antibacterial activity of the novel compound Sudapyridine (WX-081) against Mycobacterium abscessus [frontiersin.org]

- 5. Discovery and preclinical profile of sudapyridine (WX-081), a novel anti-tuberculosis agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. dovepress.com [dovepress.com]

- 8. Sudapyridine (WX-081), a Novel Compound against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. In vitro and Intracellular Antibacterial Activity of Sudapyridine (WX-081) Against Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling "Antibacterial Agent 81": A Technical Overview of a Novel DNA Transcription Inhibitor

For Immediate Release

Shanghai, China – November 8, 2025 – In the ongoing battle against antimicrobial resistance, researchers and drug development professionals now have access to a technical guide on a promising, albeit sparsely documented, compound referred to as "Antibacterial agent 81." This document collates the currently available data on this novel DNA transcription inhibitor, presenting its known antibacterial activity, mechanism of action, and the limited, yet crucial, quantitative data for scientific evaluation.

Core Properties and Mechanism of Action

"this compound" is identified as a potent inhibitor of DNA transcription in bacteria. Its primary mechanism of action is the disruption of this fundamental cellular process, leading to the cessation of bacterial growth and, ultimately, cell death. This mode of action makes it a candidate for combating infections, particularly those caused by drug-resistant strains where traditional antibiotics have become ineffective.

The agent's efficacy as a transcription inhibitor has been quantified in preliminary studies. At a concentration of 20 µM, "this compound" has been shown to inhibit DNA transcription by 73% within a 15-minute exposure period.[1] This rapid inhibition underscores its potential as a fast-acting antibacterial compound.

A proposed workflow for the initial assessment of "this compound" is outlined below. This workflow represents a standard approach for the characterization of a new antimicrobial compound.

Quantitative Antimicrobial Activity

The antibacterial spectrum of "this compound" has been evaluated against several bacterial species, with notable activity against Gram-positive and mycobacterial strains. The Minimum Inhibitory Concentration (MIC), a key measure of antimicrobial potency, has been determined for the following organisms:

| Bacterial Strain | Gram Status/Type | Minimum Inhibitory Concentration (MIC) |

| Staphylococcus aureus USA300 | Gram-positive | 12.5 µM[1] |

| Mycobacterium smegmatis ATCC14468 | Mycobacteria | 7.8 µM[1] |

| Escherichia coli BW25113 | Gram-negative | >250 µM[1] |

| Escherichia coli BW25113 ΔTolC | Gram-negative (efflux pump deficient) | >250 µM[1] |

The data indicates a selective activity profile, with potent inhibition of S. aureus and M. smegmatis, and significantly lower activity against E. coli. The lack of increased susceptibility in the efflux pump-deficient E. coli strain suggests that efflux mechanisms may not be the primary reason for the observed intrinsic resistance in this Gram-negative bacterium.

Experimental Protocols

While the primary research publication detailing the experimental protocols for "this compound" is not publicly available, this guide outlines the standard methodologies that would be employed for the key experiments cited.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This assay is fundamental to determining the potency of an antimicrobial agent.

-

Preparation of Bacterial Inoculum: A standardized suspension of the bacterial strain is prepared, typically to a concentration of 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Serial Dilution of "this compound": The compound is serially diluted in the broth medium in a 96-well microtiter plate to create a range of concentrations.

-

Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. Control wells (no compound) are included to ensure bacterial growth.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 16-24 hours).

-

MIC Determination: The MIC is the lowest concentration of "this compound" that completely inhibits visible growth of the bacteria.

DNA Transcription Inhibition Assay (In Vitro)

This assay would be used to confirm the mechanism of action of "this compound."

-

Preparation of Reaction Mixture: A reaction mixture containing bacterial RNA polymerase, a DNA template (e.g., a plasmid containing a specific promoter), and ribonucleoside triphosphates (rNTPs), one of which is labeled (e.g., [α-³²P]UTP), is prepared.

-

Addition of "this compound": The compound is added to the reaction mixture at the desired concentration (e.g., 20 µM). A control reaction without the compound is also prepared.

-

Initiation of Transcription: The reaction is initiated by the addition of the RNA polymerase or a required cofactor.

-

Incubation: The reaction is allowed to proceed for a specific time (e.g., 15 minutes) at an optimal temperature (e.g., 37°C).

-

Termination and Precipitation: The reaction is stopped, and the newly synthesized RNA is precipitated (e.g., using trichloroacetic acid).

-

Quantification: The amount of labeled rNTP incorporated into the RNA is measured (e.g., by scintillation counting). The percentage of inhibition is calculated by comparing the results from the reaction with "this compound" to the control reaction.

Future Directions and Conclusion

The available data on "this compound" presents a compelling case for further investigation. Its potent activity against S. aureus and M. smegmatis, coupled with its defined mechanism as a DNA transcription inhibitor, positions it as a valuable lead compound in the development of new antibacterial therapies.

However, the lack of comprehensive, peer-reviewed data necessitates a thorough and systematic evaluation of this compound. Future research should focus on its spectrum of activity against a broader panel of drug-resistant bacteria, in vivo efficacy in animal models of infection, and a detailed characterization of its toxicological and pharmacokinetic profiles. The elucidation of its precise binding site on the DNA-RNA polymerase complex would also be crucial for any subsequent drug optimization efforts.

This technical guide serves as a foundational document for researchers and drug developers interested in exploring the potential of "this compound." The scientific community is encouraged to build upon this preliminary information to fully characterize and potentially translate this promising compound into a clinically useful therapeutic.

References

Methodological & Application

Application Notes and Protocols for In Vitro Assays of Antibacterial Agent 81

These protocols provide detailed methodologies for the in vitro evaluation of "Antibacterial Agent 81," a novel compound under investigation for its antibacterial properties. The following guidelines are designed for researchers, scientists, and drug development professionals to ensure standardized and reproducible results.

Overview and Principle

The initial in vitro assessment of a novel antibacterial agent is crucial for determining its potential as a therapeutic. The primary objective is to quantify the agent's inhibitory and bactericidal activity against a panel of clinically relevant bacteria. The core assays described herein are the determination of the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC), which are fundamental metrics in antimicrobial susceptibility testing.[1][2] These methods are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1]

Key Experiments and Methodologies

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][2] The broth microdilution method is a widely used and standardized technique for determining MIC values.

Experimental Protocol: Broth Microdilution Assay

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB).

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[3]

-

Dilute this suspension 1:150 in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, water).

-

Perform a two-fold serial dilution of the stock solution in MHB in a 96-well microtiter plate. The concentration range should be selected based on expected activity; a common starting range is 0.06 to 128 µg/mL.

-

-

Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound.

-

Include a positive control (bacteria in MHB without the agent) and a negative control (MHB without bacteria).

-

Incubate the plate at 37°C for 18-24 hours under ambient atmospheric conditions.

-

-

Interpretation of Results:

-

Following incubation, visually inspect the microtiter plate for bacterial growth (turbidity).

-

The MIC is the lowest concentration of this compound at which there is no visible growth.[1]

-

Experimental Workflow for MIC Determination

Caption: Workflow for MIC determination using broth microdilution.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antibacterial agent required to kill 99.9% of the initial bacterial inoculum.[4] This assay is a direct extension of the MIC test.

Experimental Protocol: MBC Assay

-

Following MIC Determination:

-

Use the 96-well plates from the completed MIC assay.

-

Select the wells corresponding to the MIC and higher concentrations where no growth was observed.

-

-

Subculturing:

-

Aseptically take a 10-50 µL aliquot from each of these clear wells.

-

Spread the aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).

-

-

Incubation:

-

Incubate the agar plates at 37°C for 18-24 hours.

-

-

Interpretation of Results:

-

After incubation, count the number of colonies on each plate.

-

The MBC is the lowest concentration of the antibacterial agent that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[4]

-

Experimental Workflow for MBC Determination

Caption: Workflow for MBC determination following MIC assay.

Data Presentation

Quantitative data from in vitro assays should be summarized for clear interpretation and comparison.

Table 1: MIC and MBC Values of this compound against Various Bacterial Strains

| Bacterial Strain | Type | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |

| Staphylococcus aureus ATCC 29213 | Gram-positive | 2 | 4 | 2 | Bactericidal |

| Enterococcus faecalis ATCC 29212 | Gram-positive | 4 | 8 | 2 | Bactericidal |

| Escherichia coli ATCC 25922 | Gram-negative | 8 | 32 | 4 | Bactericidal |

| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | 16 | >128 | >8 | Bacteriostatic |

| Methicillin-resistant S. aureus (MRSA) | Gram-positive | 2 | 4 | 2 | Bactericidal |

-

Interpretation Note: An MBC/MIC ratio of ≤ 4 is generally considered bactericidal, while a ratio of > 4 suggests bacteriostatic activity.[5]

Potential Signaling Pathways and Mechanisms of Action

While the specific mechanism of this compound is under investigation, common antibacterial targets include the cell wall, cell membrane, protein synthesis, and nucleic acid synthesis.[6] The differential activity against Gram-positive and Gram-negative bacteria may suggest a target associated with the cell envelope.

Diagram of Potential Bacterial Targets

Caption: Potential mechanisms of action for antibacterial agents.

Safety and Handling

Standard laboratory safety precautions should be followed when handling bacterial cultures and chemical agents. All work with microorganisms should be performed in a biological safety cabinet. Appropriate personal protective equipment (PPE), including lab coats, gloves, and eye protection, must be worn. All contaminated materials should be decontaminated according to institutional guidelines.

References

- 1. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijmrhs.com [ijmrhs.com]

- 4. bmglabtech.com [bmglabtech.com]

- 5. Design and Synthesis of Novel Antimicrobial Agents [mdpi.com]

- 6. 14.3 Mechanisms of Antibacterial Drugs - Microbiology | OpenStax [openstax.org]

Application Notes and Protocols for In Vivo Mouse Studies with Sudapyridine (WX-081)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sudapyridine (WX-081) is a diarylpyridine derivative and a next-generation analog of bedaquiline (BDQ), a crucial drug for treating multidrug-resistant tuberculosis (MDR-TB)[1][2][3][4][5]. Like its predecessor, Sudapyridine targets the ATP synthase in Mycobacterium tuberculosis, disrupting the pathogen's energy metabolism[2][6][7]. Notably, it also upregulates the host's innate immunity, enhancing the clearance of the bacteria[2][6]. Preclinical studies have demonstrated that Sudapyridine exhibits comparable efficacy to BDQ against both drug-sensitive and drug-resistant strains of M. tuberculosis in mouse models, with an improved safety profile, particularly regarding cardiotoxicity[1][4][5]. These promising characteristics position Sudapyridine as a significant candidate for future anti-TB therapies.

These application notes provide a comprehensive overview of the available data on Sudapyridine's use in in vivo mouse studies, including detailed protocols and quantitative data to guide researchers in designing their experiments.

Mechanism of Action

Sudapyridine exerts its anti-tubercular effect through a dual mechanism of action:

-

Inhibition of Mycobacterial ATP Synthase: Sudapyridine, similar to BDQ, binds to the c-subunit of the F1F0-ATP synthase in Mycobacterium tuberculosis. This action inhibits the proton pump, disrupting the proton motive force and leading to a significant reduction in ATP synthesis, which is essential for the bacterium's survival[6][7].

-

Immunomodulation: Sudapyridine has been shown to upregulate the host's innate immune response. It enhances intracellular bactericidal activity by activating immune pathways such as NF-κB and MAPK in macrophages[6].

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical in vivo mouse studies involving Sudapyridine.

Table 1: In Vivo Efficacy of Sudapyridine (WX-081) in Mouse Models of Tuberculosis

| Animal Model | Infection Model | Treatment Duration | Dosage (mg/kg, oral) | Efficacy (Compared to Control) | Efficacy (Compared to BDQ) | Reference |

| BALB/c Mice | Acute Infection (M. tuberculosis H37Rv) | 20 days | 5, 10, 20 | Dose-dependent reduction in lung CFU. At 10 and 20 mg/kg, CFU was 2.2 to 3.2 log units lower. | At 10 mg/kg, Sudapyridine showed a larger reduction in CFU. At 20 mg/kg, efficacy was not different from BDQ. | [8] |

| BALB/c Mice | Chronic Infection (M. tuberculosis H37Rv) | 8 weeks | 5, 10, 20 | Significant reduction in lung CFU at all doses. | Slightly lower but not significantly different activity compared to BDQ at equivalent doses. | [8] |

| Mice | NTM Infection (M. avium, M. abscessus, M. chelonae) | 28 days | 25 | Effectively inhibited the growth of NTM species. | Equivalent activity to BDQ. | [9] |

Table 2: Pharmacokinetic Parameters of Sudapyridine (WX-081) in Mice

| Parameter | Dosage (mg/kg, oral) | Value | Comparison with BDQ (at the same dosage) | Reference |

| Cmax | 6.25 | 503 ng/mL | Slightly lower than BDQ (608 ng/mL) | [10] |

| AUC0-last | 6.25 | 10,155 ng·h/mL | Nearly twice that of BDQ (6038 ng·h/mL) | [10] |

| Lung Concentration (at 96h) | Not specified | Several times higher | Significantly higher than BDQ | [8][10][11][12] |

Table 3: Toxicology Data for Sudapyridine (WX-081) in Mice

| Parameter | Dosage | Observation | Reference |

| LD50 | >3000 mg/kg | No adverse events observed at administered doses. | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for in vivo mouse studies with Sudapyridine.

Protocol 1: Acute Tuberculosis Infection Model in Mice

Objective: To evaluate the efficacy of Sudapyridine in an acute M. tuberculosis infection model.

Materials:

-

Specific pathogen-free female BALB/c mice (6-8 weeks old)

-

Mycobacterium tuberculosis H37Rv strain

-

Sudapyridine (WX-081)

-

Bedaquiline (BDQ) for comparison (optional)

-

Vehicle for drug suspension (e.g., 0.5% carboxymethylcellulose)

-

Aerosol exposure system for infection

-

Middlebrook 7H11 agar supplemented with OADC

-

Sterile phosphate-buffered saline (PBS)

Procedure:

-

Infection:

-

Infect mice with a low dose of M. tuberculosis H37Rv via the aerosol route to achieve an initial bacterial load of approximately 100-200 CFU per lung.

-

Confirm the initial bacterial load by sacrificing a subset of mice 24 hours post-infection and plating lung homogenates on Middlebrook 7H11 agar.

-

-

Treatment:

-

Ten days post-infection, randomize the remaining mice into treatment and control groups.

-

Prepare fresh drug suspensions daily in the chosen vehicle.

-

Administer Sudapyridine orally via gavage at the desired dosages (e.g., 5, 10, 20 mg/kg) once daily for 20 consecutive days.

-

The control group should receive the vehicle only. A positive control group treated with BDQ at equivalent doses can be included.

-

-

Efficacy Assessment:

-

At the end of the 20-day treatment period, euthanize the mice.

-

Aseptically remove the lungs and homogenize them in sterile PBS.

-

Prepare serial dilutions of the lung homogenates and plate them on Middlebrook 7H11 agar.

-

Incubate the plates at 37°C for 3-4 weeks.

-

Count the number of colony-forming units (CFU) to determine the bacterial load in the lungs.

-

Compare the lung CFU counts between the treated and untreated control groups to assess the efficacy of Sudapyridine.

-

Protocol 2: Chronic Tuberculosis Infection Model in Mice

Objective: To evaluate the long-term efficacy of Sudapyridine in a chronic M. tuberculosis infection model.

Procedure:

-

Follow the same infection protocol as in the acute model.

-

Initiate treatment 4-6 weeks post-infection when a chronic infection is established.

-

Administer Sudapyridine orally once daily for 8 weeks.

-

Assess the efficacy by determining the lung CFU counts at the end of the 8-week treatment period, as described in the acute model protocol.

Protocol 3: Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile of Sudapyridine in mice.

Materials:

-

Male and female mice

-

Sudapyridine (WX-081)

-

Vehicle for oral administration

-

Blood collection supplies (e.g., heparinized capillary tubes)

-

LC-MS/MS system for drug concentration analysis

Procedure:

-

Drug Administration:

-

Administer a single oral dose of Sudapyridine (e.g., 6.25 mg/kg) to the mice.

-

-

Sample Collection:

-

Collect blood samples from the mice at various time points post-administration (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96 hours).

-

At each time point, also collect lung tissue to determine drug concentration in the target organ.

-

-

Sample Processing and Analysis:

-

Process the blood samples to obtain plasma.

-

Homogenize the lung tissue.

-

Analyze the concentration of Sudapyridine in plasma and lung homogenates using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve) using appropriate software.

-

Visualizations

Signaling Pathway of Sudapyridine's Immunomodulatory Effect

Caption: Sudapyridine's immunomodulatory signaling pathway.

Experimental Workflow for In Vivo Efficacy Studies

Caption: Workflow for in vivo efficacy studies of Sudapyridine.

References

- 1. Sudapyridine (WX-081), a Novel Compound against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sudapyridine (WX-081) inhibits Mycobacterium tuberculosis by targeting ATP synthase and upregulating host innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Sudapyridine (WX-081), a Novel Compound against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery and preclinical profile of sudapyridine (WX-081), a novel anti-tuberculosis agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Safety, pharmacokinetics, and food effect of sudapyridine (WX‐081), a novel anti‐tuberculosis candidate in healthy Chinese subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. journals.asm.org [journals.asm.org]

- 10. In vitro and Intracellular Antibacterial Activity of Sudapyridine (WX-081) Against Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. Antibacterial activity of the novel compound Sudapyridine (WX-081) against Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Bacterial Resistance to Antibacterial Agent 81

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibacterial agent 81 is a potent inhibitor of bacterial DNA transcription, demonstrating significant activity against a range of pathogenic bacteria. Its mechanism of action involves the targeting of RNA polymerase, a crucial enzyme for bacterial viability.[1] Understanding the development of resistance to this agent is critical for its potential therapeutic applications. These application notes provide detailed protocols for determining the antimicrobial susceptibility of bacteria to this compound and for investigating the mechanisms of resistance.

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound.

| Parameter | Value | Bacterial Strain | Reference |

| Minimum Inhibitory Concentration (MIC) | 12.5 µM | Staphylococcus aureus USA300 | [2] |

| Minimum Inhibitory Concentration (MIC) | 7.8 µM | Mycobacterium smegmatis ATCC14468 | [2] |

| Minimum Inhibitory Concentration (MIC) | >250 µM | Escherichia coli BW25113 | [2] |

| Minimum Inhibitory Concentration (MIC) | >250 µM | Escherichia coli BW25113 ΔTolC | [2] |

| DNA Transcription Inhibition | 73% at 20 µM (15 min) | Not specified | [2] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the MIC of this compound using the broth microdilution method, a standard procedure for assessing antimicrobial susceptibility.

Materials:

-

This compound stock solution (in a suitable solvent, e.g., DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains of interest (e.g., S. aureus, E. coli)

-

Sterile 96-well microtiter plates

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer

-

Incubator (37°C)

Procedure:

-

Inoculum Preparation:

-

From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

-

Inoculate the colonies into a tube containing 5 mL of CAMHB.

-

Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

-

-

Serial Dilution of this compound:

-

Prepare a series of two-fold serial dilutions of the this compound stock solution in CAMHB in the 96-well plate. The final volume in each well should be 50 µL. The concentration range should be chosen to bracket the expected MIC.

-

-

Inoculation:

-

Add 50 µL of the diluted bacterial suspension to each well containing the antibacterial agent, as well as to a positive control well (containing only bacteria and broth) and a negative control well (containing only broth).

-

-

Incubation:

-

Incubate the microtiter plate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria. Growth can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.

-

Investigating Mechanisms of Resistance to this compound

This protocol provides a general workflow for identifying potential resistance mechanisms in bacteria exposed to sub-lethal concentrations of this compound.

Phase 1: Generation of Resistant Mutants

-

Serial Passage:

-

Culture the bacterial strain of interest in broth containing a sub-inhibitory concentration of this compound (e.g., 0.5x MIC).

-

After incubation, dilute the culture and plate on agar containing the same concentration of the agent.

-

Select colonies that grow at this concentration and passage them to a higher concentration of the agent.

-

Repeat this process with increasing concentrations of this compound to select for resistant mutants.

-

-

Confirmation of Resistance:

-

Determine the MIC of this compound for the selected mutants to confirm the level of resistance.

-

Phase 2: Genetic Analysis of Resistant Mutants

-

Target Gene Sequencing:

-

Since this compound is a DNA transcription inhibitor, mutations in the genes encoding the subunits of RNA polymerase (rpoA, rpoB, rpoC, and rpoD/sigA) are a likely mechanism of resistance.[3]

-

Extract genomic DNA from both the resistant mutant and the parent (susceptible) strain.

-

Amplify the rpo genes using Polymerase Chain Reaction (PCR).

-

Sequence the PCR products to identify any mutations in the resistant strain compared to the susceptible strain.

-

-

Whole-Genome Sequencing (WGS):

-

For a more comprehensive analysis, perform WGS on both the resistant and susceptible strains.

-

This will allow for the identification of mutations in other genes that may contribute to resistance, such as those encoding efflux pumps or modifying enzymes.

-

Phase 3: Functional Analysis of Potential Resistance Mechanisms

-

Efflux Pump Activity Assay:

-

If mutations are identified in genes related to efflux pumps, perform an efflux pump inhibitor assay.

-

Determine the MIC of this compound in the presence and absence of a known efflux pump inhibitor (e.g., CCCP, reserpine). A significant decrease in the MIC in the presence of the inhibitor suggests the involvement of efflux pumps in resistance.

-

-

Gene Expression Analysis:

-

Use quantitative real-time PCR (qRT-PCR) to compare the expression levels of potential resistance genes (e.g., efflux pump genes) in the resistant mutant and the susceptible parent strain when exposed to this compound.

-

Visualizations

Signaling Pathways and Resistance Mechanisms

Experimental Workflow for MIC Determination